(2-Aminobutan-2-yl)phosphonic acid hydrate
Overview
Description
(2-Aminobutan-2-yl)phosphonic acid hydrate is a chemical compound with the molecular formula C4H12NO3P It is a phosphonic acid derivative that contains an amino group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobutan-2-yl)phosphonic acid hydrate typically involves the phosphonylation of amines. One common method is the three-component coupling of amines, dihalomethane, and >P(O)H species, which enables a catalyst-free and selective synthesis of various phosphorus analogues of α-amino acids . This reaction takes place stereospecifically with retention of configuration at phosphorus.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutan-2-yl)phosphonic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can produce various substituted phosphonic acid derivatives.
Scientific Research Applications
(2-Aminobutan-2-yl)phosphonic acid hydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: It can be used to study the role of phosphonic acids in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Aminobutan-2-yl)phosphonic acid hydrate exerts its effects involves its interaction with molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: A natural phosphonic acid containing an epoxide ring, used as an antibiotic.
Amino phosphonates: Compounds with similar structures but different functional groups, used in various applications.
Uniqueness
(2-Aminobutan-2-yl)phosphonic acid hydrate is unique due to its specific combination of an amino group and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions and interact with biological systems in unique ways.
Properties
IUPAC Name |
2-aminobutan-2-ylphosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P.H2O/c1-3-4(2,5)9(6,7)8;/h3,5H2,1-2H3,(H2,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGFZIYHLOEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(N)P(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693835 | |
Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79014-65-6 | |
Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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